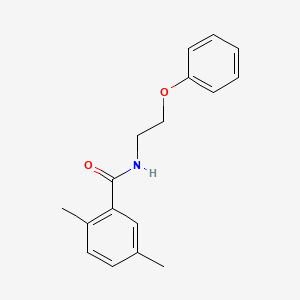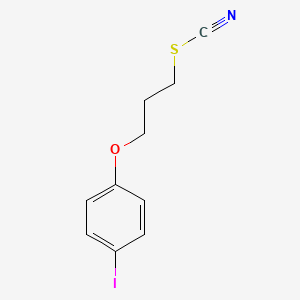![molecular formula C16H15BrN2O3S B4922448 N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4922448.png)
N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as BNTA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 418.35 g/mol and a melting point of 168-170°C. BNTA is a thioester derivative of 4-bromo-m-toluidine and 4-nitrobenzyl bromide. It has been found to have potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it has been suggested that N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting COX-2 activity, N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. These enzymes are involved in the production of nitric oxide and prostaglandins, respectively, which are known to contribute to the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide in laboratory experiments is its potent anti-inflammatory activity. N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to be more effective than nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen in reducing inflammation and pain. Another advantage of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is its ability to inhibit the growth of cancer cells. N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to be effective against a wide range of human cancer cell lines, including breast, lung, colon, and prostate cancer.
One of the limitations of using N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide in laboratory experiments is its relative lack of selectivity. N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to inhibit the activity of both COX-1 and COX-2 enzymes, which may lead to unwanted side effects. In addition, N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to be toxic to some normal cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of more selective COX-2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide in more detail. It may also be possible to modify the structure of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide to improve its pharmacological properties and reduce its toxicity. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide in animal models and humans.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 4-bromo-m-toluidine with 4-nitrobenzyl bromide in the presence of sodium hydride and dimethylformamide. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is approximately 60%.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been shown to possess potent antitumor activity against human cancer cell lines. In addition, N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-11-8-13(4-7-15(11)17)18-16(20)10-23-9-12-2-5-14(6-3-12)19(21)22/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLKUXKOGUKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4922377.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)

![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)

![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)